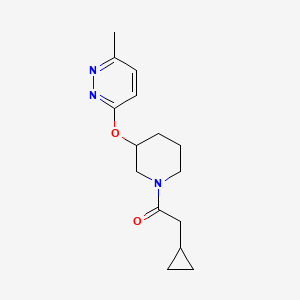

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-4-7-14(17-16-11)20-13-3-2-8-18(10-13)15(19)9-12-5-6-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSZAOZFMUWEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyridazine core and cyclopropyl substituent, distinguishing it from related heterocyclic derivatives. Below is a comparative analysis with structurally analogous compounds from the Catalog of Pyridine Compounds and general heterocyclic chemistry literature:

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Pyridazine | Cyclopropyl, 6-methyl, piperidinyl ether | ~346.4 (calculated) | Enzyme inhibition, ligand design |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Pyridine | Methoxy, pyrrolidinyl | 248.30 | Organic synthesis intermediates |

| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | Pyridine | Fluorine, tert-butyldimethylsilyl (TBS)-protected hydroxymethyl, oxime | 413.58 | Prodrug development, chelating agents |

| (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol | Pyridine | Fluorine, TBS-protected hydroxymethyl, methanol | 384.52 | Catalysis, metal coordination |

Key Differences and Implications

Core Heterocycle: The pyridazine ring in the target compound contains two adjacent nitrogen atoms, enhancing its electron-deficient character compared to pyridine derivatives. This property may improve interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .

Substituent Effects: The cyclopropyl group in the target compound introduces steric constraints and metabolic stability, reducing susceptibility to oxidative degradation compared to linear alkyl chains in other ketones .

Functional Group Diversity :

- Analogs like the TBS-protected hydroxymethyl derivatives (Table 1) are tailored for synthetic intermediates or prodrugs, whereas the target compound’s acetyl-cyclopropyl moiety may favor direct target engagement.

Biological Activity

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a cyclopropyl group, a piperidine ring, and a pyridazine moiety, which contribute to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antitumor Activity : Compounds containing pyridazine derivatives have shown promising results against various cancer cell lines. For instance, studies on pyrazole derivatives reveal their efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of heterocyclic rings often enhances the antimicrobial activity of compounds. Preliminary studies suggest that derivatives similar to this compound may exhibit significant antibacterial and antifungal effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity. For example, piperidine derivatives are known to affect neurotransmitter systems, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in critical pathways such as cancer progression. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to reduced tumor growth .

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound:

Q & A

Q. What are the established synthetic pathways for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, and what reaction conditions are critical for optimizing yield?

A key method involves coupling a cyclopropane-containing precursor with a functionalized piperidine-pyridazine intermediate. For example, analogous syntheses (e.g., Scheme 3 in ) use ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours). Yield optimization requires strict temperature control to minimize side reactions and precise stoichiometric ratios of intermediates. Purification via column chromatography is typically employed to isolate the product .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like ORTEP-III ( ) and WinGX ( ) enable visualization of bond angles, torsion angles, and stereochemistry. For example, a similar compound ( ) was analyzed using SC-XRD at 293 K, achieving a data-to-parameter ratio of 13.9 and an R factor of 0.068, confirming structural integrity. Hydrogen bonding and π-π stacking interactions can also be mapped to validate the 3D arrangement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for analogous piperidine/pyridazine derivatives ( ). Key precautions include:

- Use of chemical fume hoods and personal protective equipment (gloves, goggles).

- Avoidance of skin/eye contact; immediate rinsing with water for 15 minutes if exposed.

- Storage in sealed, dry containers away from ignition sources.

- Proper disposal via inert absorbents (e.g., sand) to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be systematically varied to improve enantiomeric purity in the synthesis of this compound?

Experimental design should focus on:

- Catalyst screening : Chiral catalysts (e.g., asymmetric organocatalysts) could enhance stereoselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol ().

- Temperature gradients : Elevated temperatures (e.g., 25°C) might accelerate coupling but risk racemization.

- In-line analytics : Use HPLC with chiral columns () to monitor enantiomeric excess in real time .

Q. How should researchers address contradictions in bioactivity data arising from differing synthetic batches?

Contradictions often stem from impurities or polymorphic variations. Mitigation strategies include:

- Purity profiling : Combine HPLC (), mass spectrometry (Exact Mass: 332.227 in ), and FTIR to verify batch consistency.

- Crystallographic screening : Compare SC-XRD data () across batches to identify polymorphic differences.

- Bioassay controls : Use a reference standard (e.g., a well-characterized batch from ) to normalize activity assays .

Q. What advanced computational methods complement experimental data in predicting the compound’s pharmacokinetic properties?

- Molecular docking : Simulate interactions with target enzymes (e.g., FAD-dependent oxidoreductases in ) to predict binding affinity.

- ADMET modeling : Use tools like SwissADME to estimate absorption, metabolism, and toxicity based on the compound’s logP, polar surface area, and H-bond donors/acceptors.

- DFT calculations : Analyze electron density maps to identify reactive sites for metabolic modification .

Methodological Notes

- Structural Confirmation : Always cross-validate SC-XRD data with spectroscopic methods (e.g., H/C NMR) to resolve ambiguities in stereochemistry.

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot) meticulously, as minor variations can significantly impact outcomes ().

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for piperidine derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.